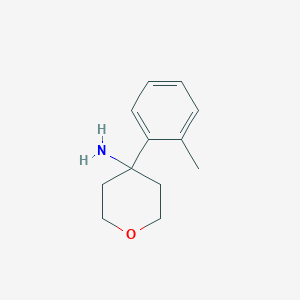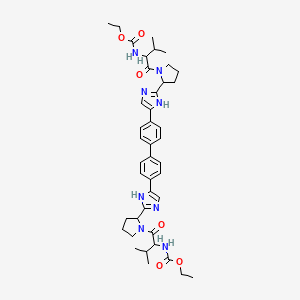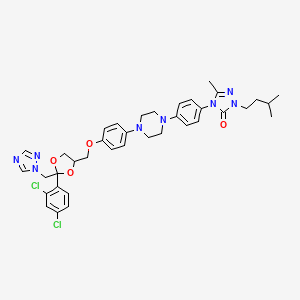
2-Desbutyl-2-isopentyl-5-methylItraconazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Desbutyl-2-isopentyl-5-methylItraconazol: ist ein Derivat von Itraconazol, einem bekannten Antimykotikum. Diese Verbindung hat die Summenformel C37H42Cl2N8O4 und eine Molekülmasse von 733,69 g/mol . Es wird hauptsächlich in der Proteomforschung verwendet und hat in verschiedenen wissenschaftlichen Anwendungen Potenzial gezeigt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Desbutyl-2-isopentyl-5-methylItraconazol umfasst mehrere Schritte, ausgehend von Itraconazol. Der Prozess beinhaltet typischerweise:
Desbutylation: Entfernung der Butylgruppe aus Itraconazol.
Isopentylierung: Einführung einer Isopentylgruppe.
Methylierung: Addition einer Methylgruppe an der 5. Position.
Diese Reaktionen werden unter kontrollierten Bedingungen durchgeführt, wobei häufig spezifische Katalysatoren und Lösungsmittel verwendet werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-Desbutyl-2-isopentyl-5-methylItraconazol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Kosteneffizienz und Umweltverträglichkeit optimiert. Fortgeschrittene Techniken wie die kontinuierliche Fließsynthese und automatisierte Reaktoren werden eingesetzt, um die Produktionsraten zu verbessern und eine gleichbleibende Qualität zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Desbutyl-2-isopentyl-5-methylItraconazole involves multiple steps, starting from itraconazole. The process typically includes:
Desbutylation: Removal of the butyl group from itraconazole.
Isopentylation: Introduction of an isopentyl group.
Methylation: Addition of a methyl group at the 5th position.
These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and maintain consistent quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Desbutyl-2-isopentyl-5-methylItraconazol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung in oxidierte Derivate unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.
Reduktion: Reduktion zu einfacheren Verbindungen unter Verwendung von Reduktionsmitteln wie Natriumborhydrid.
Substitution: Halogenierungs- oder Nitrierungsreaktionen, um neue funktionelle Gruppen einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Essigsäure und erhöhte Temperaturen.
Reduktion: Natriumborhydrid, Ethanol und Raumtemperatur.
Substitution: Halogene (Chlor, Brom), Nitrierungsmittel (Salpetersäure) und geeignete Lösungsmittel.
Hauptprodukte
Wissenschaftliche Forschungsanwendungen
2-Desbutyl-2-isopentyl-5-methylItraconazol hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Reagenz in der organischen Synthese und Katalysestudium verwendet.
Biologie: Wird in der Proteomforschung eingesetzt, um Protein-Interaktionen und -funktionen zu untersuchen.
Medizin: Wird auf seine antimykotische Wirkung und seinen potenziellen Einsatz bei der Behandlung von Pilzinfektionen untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Desbutyl-2-isopentyl-5-methylItraconazol beinhaltet die Hemmung von Pilz-Cytochrom-P450-Enzymen, insbesondere Lanosterol-14α-Demethylase. Diese Hemmung stört die Synthese von Ergosterol, einem essentiellen Bestandteil von Pilzzellmembranen, was zum Zelltod führt. Die molekularen Zielstrukturen und -pfade der Verbindung ähneln denen von Itraconazol, jedoch mit erhöhter Spezifität und Wirksamkeit .
Wissenschaftliche Forschungsanwendungen
2-Desbutyl-2-isopentyl-5-methylItraconazole has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Desbutyl-2-isopentyl-5-methylItraconazole involves inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. The compound’s molecular targets and pathways are similar to those of itraconazole but with enhanced specificity and potency .
Vergleich Mit ähnlichen Verbindungen
2-Desbutyl-2-isopentyl-5-methylItraconazol kann mit anderen Itraconazol-Derivaten verglichen werden:
Itraconazol: Die Stammverbindung mit breitspektrumantimykotischer Wirkung.
Hydroxyitraconazol: Ein Metabolit mit ähnlichen antimykotischen Eigenschaften.
Desbutylitraconazol: Ein weiteres Derivat mit veränderter Pharmakokinetik.
Die Einzigartigkeit von 2-Desbutyl-2-isopentyl-5-methylItraconazol liegt in seiner verbesserten antimykotischen Aktivität und Spezifität, was es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-methyl-2-(3-methylbutyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42Cl2N8O4/c1-26(2)14-15-46-36(48)47(27(3)42-46)31-7-5-29(6-8-31)43-16-18-44(19-17-43)30-9-11-32(12-10-30)49-21-33-22-50-37(51-33,23-45-25-40-24-41-45)34-13-4-28(38)20-35(34)39/h4-13,20,24-26,33H,14-19,21-23H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEUGMJIMOBNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42Cl2N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
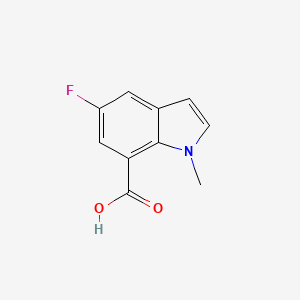

![1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-](/img/structure/B12286305.png)
![5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)
![[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate](/img/structure/B12286315.png)
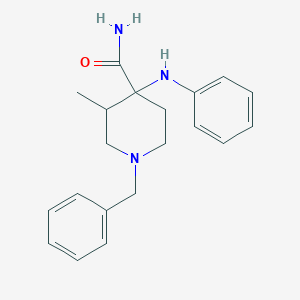
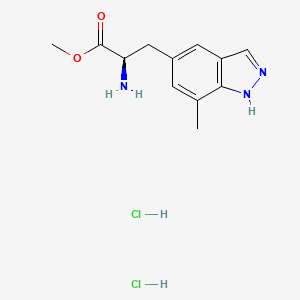
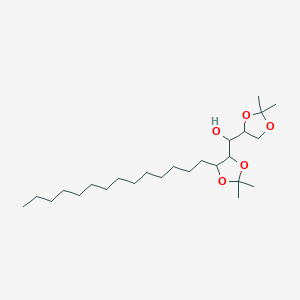
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)

![1-[[2-(2,4-Difluorophenyl)-4-(phenylmethoxymethyl)oxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B12286347.png)
